molecular formula C18H24ClNOS B162460 N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride CAS No. 128959-28-4

N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride

Numéro de catalogue B162460
Numéro CAS: 128959-28-4
Poids moléculaire: 337.9 g/mol
Clé InChI: NCAPSIOMQAOOPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has been shown to have potential as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

TAK-659 selectively targets BTK, a key signaling molecule in N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and function. Upon N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride activation, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by TAK-659 blocks N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling and induces apoptosis in B-cell malignancies.

Effets Biochimiques Et Physiologiques

TAK-659 has been shown to selectively inhibit BTK with high potency and specificity. Inhibition of BTK by TAK-659 leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. In addition, TAK-659 has been shown to induce apoptosis in B-cell lines and primary CLL cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its high potency and specificity for BTK. This allows for the selective inhibition of N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling in B-cell malignancies, while minimizing off-target effects. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for the development of TAK-659 as a therapeutic agent for B-cell malignancies. One potential direction is the combination of TAK-659 with other targeted agents, such as venetoclax, which has shown efficacy in CLL and MCL. Another direction is the development of TAK-659 as a first-line therapy for CLL and MCL, either as a single agent or in combination with other agents. Finally, further preclinical and clinical studies are needed to fully understand the potential of TAK-659 as a therapeutic agent for B-cell malignancies.

Méthodes De Synthèse

TAK-659 can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 2-bromo-4-methoxythiophenol with 2-mercaptoaniline to form 2-(2-methoxyphenylthio)aniline. This intermediate is then reacted with 2-bromo-1-(dimethylamino)propane to form N,N-dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine. Finally, this compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In vitro studies have shown that TAK-659 inhibits N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride signaling and induces apoptosis in B-cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that TAK-659 significantly reduces tumor burden and prolongs survival.

Propriétés

Numéro CAS

128959-28-4

Nom du produit

N,N-Dimethyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine hydrochloride

Formule moléculaire

C18H24ClNOS

Poids moléculaire

337.9 g/mol

Nom IUPAC

1-[2-(2-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C18H23NOS.ClH/c1-14(19(2)3)13-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20-4;/h5-12,14H,13H2,1-4H3;1H

Clé InChI

NCAPSIOMQAOOPK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N(C)C.Cl

SMILES canonique

CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)N(C)C.Cl

Synonymes

Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,N,alpha-trimethyl-, hyd rochloride

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.